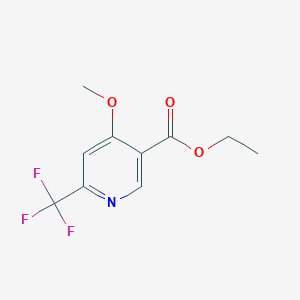

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate

Description

Properties

Molecular Formula |

C10H10F3NO3 |

|---|---|

Molecular Weight |

249.19 g/mol |

IUPAC Name |

ethyl 4-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H10F3NO3/c1-3-17-9(15)6-5-14-8(10(11,12)13)4-7(6)16-2/h4-5H,3H2,1-2H3 |

InChI Key |

PNDNYEGCCBRAEB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Cyclization of β-Keto Esters

The cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in the presence of potassium hydroxide represents a foundational approach. This method, adapted from CN101851193A, generates a pyridine core with trifluoromethyl and hydroxyl groups. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine. Subsequent chlorination with phosphorus oxychloride (POCl₃) replaces hydroxyl groups with chlorine atoms, producing 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

Critical Considerations :

- Chlorination efficiency depends on stoichiometric POCl₃ and reaction temperature (80–100°C).

- Residual chlorine atoms at positions 2 and 6 necessitate selective substitution for methoxy introduction.

Regioselective Methoxy Substitution

Nucleophilic aromatic substitution (SNAr) at position 4 is facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring. Treating 2,6-dichloro-3-cyano-4-trifluoromethylpyridine with sodium methoxide in methanol at 60°C replaces the chlorine at position 4 with methoxy, yielding 2-chloro-4-methoxy-6-trifluoromethyl-3-cyanopyridine. Hydrogenolysis using palladium on carbon (Pd/C) under 1.8 MPa H₂ pressure removes the remaining chlorine at position 2, followed by hydrolysis of the cyano group to a carboxylic acid using 70% NaOH.

Yield Optimization :

- Substitution at position 4 achieves 65–72% conversion, while hydrogenolysis and hydrolysis collectively yield 47–53%.

Nucleophilic Aromatic Substitution from Halogenated Precursors

Chloropyridine Intermediate Synthesis

An alternative route begins with ethyl 2,4-dichloro-6-(trifluoromethyl)nicotinate, synthesized via Friedländer condensation of ethyl 4-chloro-3-oxobutyrate and 4-methoxybenzaldehyde derivatives. Selective methoxy substitution at position 4 is achieved using sodium methoxide in tetrahydrofuran (THF) at −20°C to prevent over-substitution.

Reaction Conditions :

Catalytic Hydrogenation for Dechlorination

Post-substitution, catalytic hydrogenation with Pd/C at 80°C and 1.8 MPa H₂ removes residual chlorine atoms. This step, detailed in WO2016155358A1, achieves 85–90% conversion but requires careful catalyst recycling to mitigate costs.

Direct Esterification of Nicotinic Acid Derivatives

Synthesis of 4-Methoxy-6-(Trifluoromethyl)Nicotinic Acid

The carboxylic acid precursor is synthesized via hydrolysis of 2-cyano-4-methoxy-6-(trifluoromethyl)pyridine under acidic conditions (8% HCl, reflux). Alternatively, oxidation of a methyl group at position 3 using potassium permanganate in sulfuric acid provides the acid, albeit with moderate yields (50–60%).

Ethanol-Based Esterification

Esterification employs ethanol in the presence of concentrated sulfuric acid or dicyclohexylcarbodiimide (DCC). VulcanChem’s methodology for analogous compounds (e.g., ethyl 2-methoxy-6-(trifluoromethyl)nicotinate) reports 80–85% yields under reflux conditions.

Catalyst Comparison :

| Catalyst | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| H₂SO₄ | 80 | 78 | Sulfonated esters |

| DCC | 25 | 82 | Urea derivatives |

Comparative Analysis of Synthetic Routes

Yield and Scalability

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 5 | 38 | Moderate | High |

| Nucleophilic Substitution | 4 | 45 | Low | Moderate |

| Direct Esterification | 2 | 80 | High | Low |

Byproduct Management

- Cyclocondensation routes generate chlorinated byproducts requiring column chromatography.

- Esterification produces minimal waste, favoring green chemistry principles.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

THF and dichloromethane, used in cyclocondensation, necessitate distillation recovery systems to reduce environmental impact. Pd/C catalysts are recoverable via filtration, though activity decreases by 15–20% per cycle.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 4-methoxy-6-(trifluoromethyl)nicotinic acid.

Reduction: Formation of 4-methoxy-6-(trifluoromethyl)nicotinyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative with a methoxy group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring. It has the molecular formula C₉H₈F₃NO₂. This compound has applications in pharmaceutical development and has shown promising biological activities, especially as an enzyme inhibitor.

Applications in Scientific Research

This compound is used in several scientific fields:

- Pharmaceutical Development It serves as a lead compound in the design of new antiviral drugs. Its potential as an RNase H dual inhibitor is particularly significant in this area .

- Synthesis of Related Compounds It is used in reactions essential for synthesizing related compounds and exploring their pharmacological properties.

- Interaction Studies It is used to understand how it interacts with biological targets, like enzymes involved in RNA processing. Techniques such as X-ray crystallography, molecular docking, and enzyme inhibition assays are employed in these studies. These investigations are crucial for understanding its mechanism of action and optimizing its efficacy.

The trifluoromethyl group in this compound enhances lipophilicity, which may improve bioavailability and interaction with biological targets. Studies have indicated its potential as an RNase H dual inhibitor, which is significant in antiviral drug development.

Use as a Fluroxypyr Intermediate

Mechanism of Action

The mechanism of action of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares ethyl 4-methoxy-6-(trifluoromethyl)nicotinate with key analogs, highlighting substituent variations and their implications:

Substituent Impact Analysis :

- Methoxy (-OCH₃) : Electron-donating, reduces ring acidity compared to -OH or -Cl. May improve metabolic stability over hydroxyl analogs .

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect, enhances resistance to oxidative degradation and membrane permeability .

- Halogens (-Cl) : Increases electrophilicity for nucleophilic substitution reactions, enabling further functionalization .

Biological Activity

Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antiviral properties, and other pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a methoxy group at the 4-position and a trifluoromethyl group at the 6-position of the pyridine ring enhances its lipophilicity, which is crucial for biological activity. These structural attributes allow the compound to penetrate biological membranes effectively, modulating various cellular processes.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's affinity for biological targets, potentially leading to significant modulation of enzyme activities involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of RNase H , an enzyme critical for RNA processing in viral replication. This property positions it as a candidate for antiviral drug development, particularly against RNA viruses .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Antiviral Properties : A study focusing on the RNase H inhibitory activity reported that this compound demonstrated significant inhibition with an IC50 value indicating effective antiviral potential against RNA viruses .

- Cytotoxicity Assessment : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential application in cancer therapy. The specific mechanisms through which it induces cytotoxicity are still under investigation .

- Antimicrobial Studies : Initial investigations into its antimicrobial properties revealed that derivatives of this compound may inhibit bacterial growth, although further studies are needed to establish definitive efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structure and purity of Ethyl 4-methoxy-6-(trifluoromethyl)nicotinate?

- Methodological Answer : Employ liquid chromatography-mass spectrometry (LCMS) to confirm molecular weight (e.g., observed m/z values) and high-performance liquid chromatography (HPLC) for purity assessment. For example, LCMS analysis of a related nicotinate derivative showed m/z 366 [M+H]⁺, and HPLC retention time of 1.26 minutes under acidic conditions (TFA modifier) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT) should supplement structural validation, focusing on distinguishing methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituents.

Q. How can cross-coupling reactions be optimized for synthesizing this compound?

- Methodological Answer : Use Suzuki-Miyaura coupling with boronic acid derivatives and palladium catalysts. For example, a similar compound, 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester, was synthesized via coupling of 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with (6-(trifluoromethyl)pyridin-3-yl)boronic acid . Optimize reaction temperature (80–120°C), solvent (toluene/ethanol), and catalyst loading (1–5 mol% Pd(PPh₃)₄) to improve yield.

Q. What are the critical steps in purifying this compound?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For analogs like Ethyl 2-bromo-4-(trifluoromethyl)nicotinate, reverse-phase HPLC with acetonitrile/water mixtures can resolve impurities . Recrystallization in ethanol or dichloromethane-hexane mixtures may enhance crystalline purity.

Advanced Research Questions

Q. How can contradictions between spectroscopic data (e.g., NMR vs. LCMS) be resolved during characterization?

- Methodological Answer : Cross-validate using multiple techniques. For instance, if NMR suggests an unexpected substituent position, compare experimental LCMS m/z with theoretical values (e.g., m/z 279.16 for C₁₀H₁₀F₃NO₃). If discrepancies persist, conduct X-ray crystallography or 2D NMR (COSY, HSQC) to resolve structural ambiguities. Contradictions in retention times (HPLC) may indicate stereoisomers or degradation products, requiring stability studies .

Q. What in silico strategies predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking against target receptors (e.g., retinoic acid receptors) using software like AutoDock Vina. For example, a tazarotene derivative (ethyl 6-((4,4-dimethyl-8-(trifluoromethyl)thiochroman-6-yl)ethynyl)nicotinate) was analyzed for binding affinity to retinoic acid receptors, guiding antipsoriatic drug design . Combine docking with MD simulations to assess binding stability and pharmacophore modeling to identify critical functional groups.

Q. How can researchers design stability studies for this compound under varying conditions?

- Methodological Answer : Use accelerated stability protocols:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks; assess decomposition products using LCMS.

- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation. Reference studies on ethyl nicotinate analogs, which showed steady-state flux changes under skin permeation conditions .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow GHS guidelines for trifluoromethylated compounds:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation (refer to safety data for 6-(trifluoromethoxy)nicotinic acid, which mandates fresh air exposure and skin decontamination) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Notes

- For advanced synthesis, compare trifluoromethylation methods (e.g., Umemoto’s reagent vs. CF₃Cu) to optimize regioselectivity at the 6-position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.